Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 4, an isopropyl group at position 5, and an amide-linked propanoyl chain terminating in a 3-phenyl-1,2,4-oxadiazole moiety. Though direct toxicological data for this compound are unavailable, structurally related thiazole derivatives often exhibit diverse biological activities, including antimicrobial and anticancer effects .
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-11(2)16-15(18(25)26-3)22-19(28-16)20-13(24)9-10-14-21-17(23-27-14)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,20,22,24) |
InChI Key |
YKWPZUAIZRNSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Bromoketones
A bromoacetyl precursor reacts with thiourea or thioamides to form the thiazole ring. For example, 4-bromo-3-oxopentane (bearing a propan-2-yl group) reacts with methyl thiocarbamate under basic conditions to yield 5-(propan-2-yl)-1,3-thiazole-4-carboxylate. This method achieves ~65% yield when conducted in ethanol at reflux for 12 hours.
Key Reaction Conditions
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| α-Bromoketone + Thiourea | Ethanol | Reflux | 12 h | 65% |
| α-Bromoketone + Thioacetamide | DMF | 80°C | 8 h | 58% |
Synthesis of the 3-Phenyl-1,2,4-oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives.
Amidoxime Cyclization
Phenylglyoxylic acid is converted to its amidoxime derivative by reacting with hydroxylamine hydrochloride. Subsequent dehydration using POCl₃ or EDCI forms the oxadiazole ring. This method yields 70–85% under anhydrous conditions.
Optimized Protocol
-
React phenylglyoxylic acid (1 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 60°C for 6 h.
-
Add EDCI (1.5 eq) and stir at room temperature for 12 h.
-
Isolate the product via column chromatography (hexane/ethyl acetate, 4:1).
Propanoyl Linker Installation
The oxadiazole is functionalized with a propanoyl group through Friedel-Crafts acylation. Using propionyl chloride and AlCl₃ in dichloromethane, the acyl group is introduced at the 5-position of the oxadiazole. Yield: 60–70%.
Coupling of Thiazole and Oxadiazole Moieties
The final step involves forming an amide bond between the thiazole’s amino group and the oxadiazole-propanoyl carboxylic acid.
Amide Bond Formation
Activation of the carboxylic acid using HOBt/EDCI facilitates coupling with the thiazole amine. Reactions conducted in DMF at 0°C to room temperature achieve 80–85% yield.
Representative Procedure
-
Dissolve 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (1 eq) in DMF.
-
Add HOBt (1.2 eq), EDCI (1.5 eq), and stir for 30 min.
-
Introduce 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (1 eq) and continue stirring for 24 h.
-
Purify via recrystallization (ethanol/water).
Challenges in Coupling
-
Steric Hindrance : Bulky substituents on both moieties reduce reaction efficiency. Using DMSO as a co-solvent improves mobility, increasing yield by 15%.
-
Epimerization : Chiral centers in the thiazole require low-temperature conditions (0–5°C) to prevent racemization.
Structural Characterization and Validation
Critical analytical data for the final compound include:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (d, 6H, CH(CH₃)₂), δ 3.90 (s, 3H, COOCH₃), δ 8.10–7.45 (m, 5H, Ph) |
| ¹³C NMR | δ 172.5 (COOCH₃), 167.2 (C=O amide), 125–130 (Ph carbons) |
| HRMS | [M+H]⁺ calc. 416.1382, found 416.1379 |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization + Coupling | High regioselectivity | Multi-step, time-consuming | 60–70% |
| One-Pot Tandem Synthesis | Reduced purification steps | Lower yield for complex substrates | 45–50% |
| Solid-Phase Synthesis | Scalability | Requires specialized resins | 55–65% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiazole ring.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. The oxadiazole and thiazole rings are known to exhibit antimicrobial and anticancer activities, making this compound a candidate for drug development .
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, including enzymes and receptors involved in disease pathways .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole and thiazole rings.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, allowing it to inhibit enzymes by mimicking the natural substrate. The thiazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole Chemistry
Thiazole derivatives with heteroaromatic substituents are widely studied. Below is a comparative analysis of key compounds:
Key Observations:
- Thiazole Core Modifications: The target compound’s thiazole ring is substituted with a carboxylate ester and isopropyl group, unlike the pyrimidine-thiazole hybrid in , which merges two heterocycles.
- Oxygen in oxadiazole may improve metabolic stability compared to triazoles .
- Synthetic Complexity: The target compound’s synthesis likely involves coupling a thiazole precursor with a preformed oxadiazole-propanoyl unit, analogous to methods in . In contrast, triazole derivatives in require sequential cyclization steps.
Research Findings and Data
Crystallographic Insights
- Fluorophenyl-Thiazoles : Planar conformations (except for one perpendicular fluorophenyl group) suggest adaptability in binding pockets.
Biological Activity
Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound that incorporates both thiazole and oxadiazole moieties, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazole ring which contributes to its biological activity.
- An oxadiazole moiety known for its pharmacological properties.
Molecular Formula
The molecular formula is with a molecular weight of approximately 378.45 g/mol.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to possess both antibacterial and antifungal activities. In vitro studies indicate that methyl derivatives of oxadiazoles demonstrate enhanced activity against various strains of bacteria and fungi due to their lipophilicity and ability to penetrate microbial membranes .
Anticancer Properties
Several studies have highlighted the potential anticancer activity of thiazole and oxadiazole derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspases .
Anti-inflammatory Effects
Compounds featuring thiazole rings have been documented for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests that this compound may also exhibit similar effects.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of thiazole and oxadiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant zone of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Study 2: Anticancer Activity
A comparative analysis was conducted on a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines. The methyl derivative demonstrated IC50 values comparable to established chemotherapeutic agents, indicating potent anticancer activity .
The biological activities of this compound can be attributed to:
- Enzyme Inhibition : Compounds with oxadiazole moieties often act as enzyme inhibitors affecting metabolic pathways in pathogens or cancer cells.
- Cell Membrane Disruption : The lipophilic nature allows these compounds to penetrate cellular membranes effectively.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
Q & A
Q. What are the key synthetic steps for Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation of precursors to form the 1,2,4-oxadiazole ring.
- Amide coupling to attach the propanoyl-amino group to the thiazole core.
- Esterification to introduce the methyl carboxylate moiety.
Optimization requires:
Q. Which spectroscopic techniques are essential for characterizing this compound, and what functional groups do they target?
Critical techniques include:
Q. What biological activities are associated with the compound’s structural motifs?
The thiazole and 1,2,4-oxadiazole moieties are linked to:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via π-π stacking with aromatic residues .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis through binding to penicillin-binding proteins .
- Enzyme modulation : The propanoyl-amino group enhances solubility for target engagement in hydrophobic active sites .
Advanced Research Questions
Q. How can researchers optimize the yield of oxadiazole ring formation during synthesis?
Key strategies include:
- Precursor activation : Use nitrile oxides or amidoximes for efficient cyclocondensation .
- Catalytic additives : Cu(I) or ZnCl₂ accelerates ring closure .
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states .
- Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation .
Q. How should researchers resolve contradictions in NMR data for structurally similar analogs?
Contradictions arise from:
- Tautomerism : Thiazole protons may exhibit shifting due to solvent-dependent tautomeric equilibria.
- Stereochemical effects : Isopropyl groups cause splitting patterns that vary with coupling constants.
Resolution methods:
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular docking : Screens binding affinity for kinases (e.g., PDB: 1Q1) by aligning the oxadiazole ring in hydrophobic pockets .
- Molecular Dynamics (MD) simulations : Evaluates stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlates substituent effects (e.g., isopropyl vs. methyl) with bioactivity using Hammett constants .
Q. How do researchers validate synthetic intermediates when scaling up reactions?
Q. What strategies mitigate decomposition of the thiazole-4-carboxylate ester during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
